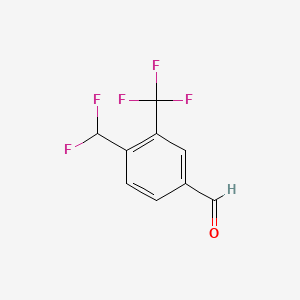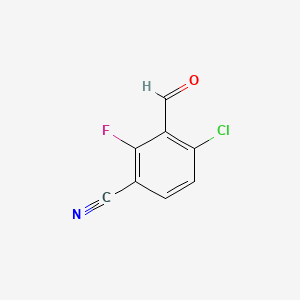
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2BrF2NO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2,3-difluorobenzaldehyde, followed by bromination. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different functional groups replacing bromine or nitro groups.
Reduction: 4-Bromo-2,3-difluoro-5-aminobenzaldehyde.
Oxidation: 4-Bromo-2,3-difluoro-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,3-difluorobenzaldehyde
- 4-Bromo-2,5-difluorobenzaldehyde
- 4-Bromo-3,5-difluorobenzaldehyde
Uniqueness
4-Bromo-2,3-difluoro-5-nitrobenzaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of bromine and fluorine atoms further enhances its chemical versatility and makes it a valuable compound for various synthetic applications.
Propiedades
Fórmula molecular |
C7H2BrF2NO3 |
|---|---|
Peso molecular |
266.00 g/mol |
Nombre IUPAC |
4-bromo-2,3-difluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2BrF2NO3/c8-5-4(11(13)14)1-3(2-12)6(9)7(5)10/h1-2H |
Clave InChI |
RXNTZEWEJAEYDF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1[N+](=O)[O-])Br)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
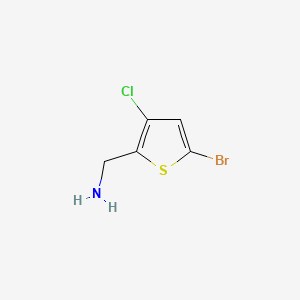
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)

![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
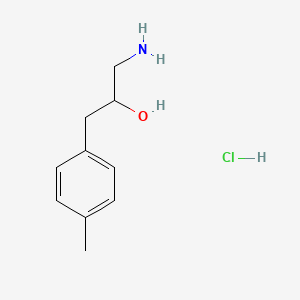

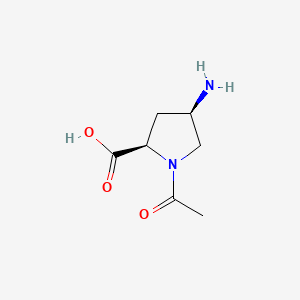
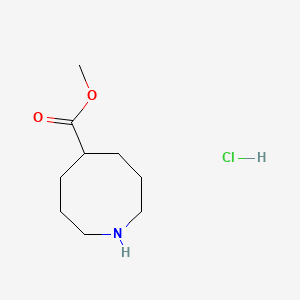
amine hydrochloride](/img/structure/B13471411.png)
![Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13471415.png)
